
D-p-Biphenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-p-Biphenylalanine: These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is characterized by the presence of a biphenyl group attached to the alpha carbon of the alanine molecule, making it a unique and valuable compound in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-p-Biphenylalanine involves several synthetic routes, with one of the most common methods being the reaction of biphenylmethanol with alanine derivatives. The reaction typically involves the use of protecting groups to ensure selective reactions at the desired sites. The process may include steps such as esterification, reduction, and deprotection to yield the final product .
Industrial Production Methods: Industrial production of this compound often involves the use of biphenylmethanol as a starting material due to its high reactivity and selectivity. The process is designed to be environmentally friendly, with minimal waste and by-products. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: D-p-Biphenylalanine undergoes various types of chemical reactions, including:
Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine, chlorine, and nitric acid.
Major Products: The major products formed from these reactions include biphenyl ketones, biphenyl alcohols, biphenyl amines, and various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-p-Biphenylalanine is used as a building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. Its incorporation into peptides and proteins can provide insights into the structural and functional properties of these biomolecules .
Medicine: this compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Wirkmechanismus
The mechanism of action of D-p-Biphenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate the activity of these targets. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .
Vergleich Mit ähnlichen Verbindungen
L-Phenylalanine: A naturally occurring amino acid with a single phenyl group.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in various research applications.
N-Benzoyl-L-Biphenylalanine: A derivative with a benzoyl group attached to the biphenylalanine structure.
Uniqueness: D-p-Biphenylalanine is unique due to the presence of the biphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
[(2S)-2-amino-3-phenylpropanoyl] (2S)-2-amino-3-phenylpropaneperoxoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c19-15(11-13-7-3-1-4-8-13)17(21)23-24-18(22)16(20)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19-20H2/t15-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWGAQACVJSJHR-HOTGVXAUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OOC(=O)C(CC2=CC=CC=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OOC(=O)[C@H](CC2=CC=CC=C2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(8R,9R,10S,13S,14S)-2-Allyl-13-methyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B7909255.png)
![2-[2-(1-Hydroxycyclohexyl)-4-methoxyphenyl]acetonitrile](/img/structure/B7909264.png)
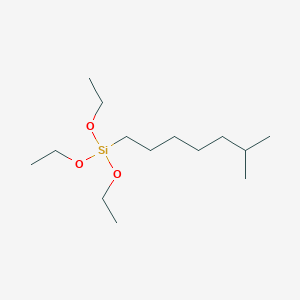
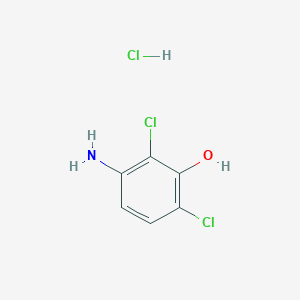


![5-(Palmitoyloxy)-2-[(palmitoyloxy)methyl]-4H-pyran-4-one](/img/structure/B7909306.png)
![[[Bis(triphosphonomethyl)amino]-diphosphonomethyl]phosphonic acid](/img/structure/B7909310.png)
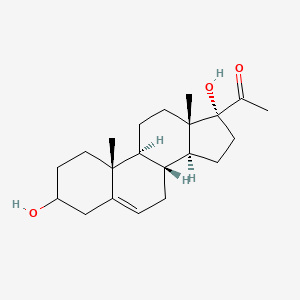
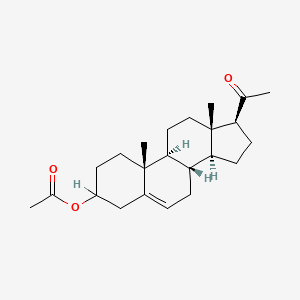
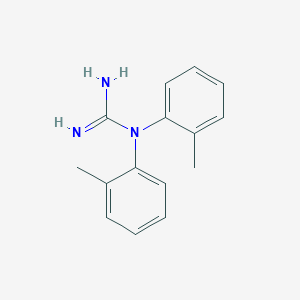
![N-[9-[(2R,4S,5S)-4-hydroxy-5-(1-methoxy-1-methylperoxy-2,2,2-triphenylethyl)oxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7909349.png)
![(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909364.png)
